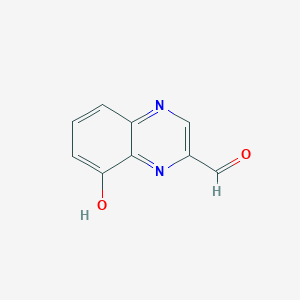

8-Hydroxyquinoxaline-2-carbaldehyde

Description

Historical Trajectories and Evolution of Quinoxaline (B1680401) Scaffold Chemistry

The journey of quinoxaline chemistry began in 1884, with the first synthesis of a quinoxaline derivative reported by Korner and Hinsberg. mdpi.com The classical and most fundamental method for synthesizing the quinoxaline scaffold involves the condensation reaction between an aromatic o-diamine, such as o-phenylenediamine (B120857), and a 1,2-dicarbonyl compound. mdpi.comnih.govmtieat.orgnih.gov This straightforward approach laid the groundwork for over a century of research and development.

Throughout the 20th and into the 21st century, synthetic methodologies have expanded significantly. Chemists have developed more sophisticated and efficient routes to quinoxaline derivatives, including metal-catalyzed cyclizations and organocatalytic strategies. nih.gov In recent years, there has been a strong emphasis on "green chemistry," leading to the creation of protocols that use recyclable catalysts, aqueous media, or microwave assistance to synthesize these scaffolds under milder conditions with higher yields. nih.gov This evolution from harsh reaction conditions to more sustainable methods reflects broader trends in organic synthesis. The versatility and robust nature of the quinoxaline ring system have established it as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. mdpi.commtieat.orgnih.gov

Strategic Importance of Hydroxyl and Aldehyde Functional Groups in Heterocyclic Systems

The specific functions of 8-Hydroxyquinoxaline-2-carbaldehyde are largely dictated by its two key functional groups: the hydroxyl group at position 8 and the aldehyde group at position 2.

The hydroxyl group (-OH) is one of the most fundamental and widespread functional groups in organic and medicinal chemistry. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong intermolecular interactions, which can enhance a molecule's binding affinity to biological targets by several orders of magnitude. researchgate.net The hydroxyl group is also a versatile chemical handle, capable of undergoing transformations such as oxidation, reduction, and substitution, which allows for further molecular derivatization. researchgate.net In heterocyclic systems like quinolines and quinoxalines, the phenolic hydroxyl group is particularly important for its ability to chelate metal ions, a property that is exploited in the design of fluorescent sensors and other analytical tools. chemimpex.com

The aldehyde group (-CHO) , or formyl group, is a highly reactive and synthetically valuable functional unit. wikipedia.org It serves as a crucial electrophilic site, readily participating in nucleophilic addition and condensation reactions. This reactivity makes aldehydes essential building blocks in organic synthesis. wikipedia.org In the context of heterocyclic chemistry, the aldehyde group is a gateway for constructing more complex molecules. For instance, it can be easily converted into Schiff bases, oximes, hydrazones, and other derivatives, allowing for the extension of the molecular framework and the introduction of new functionalities. sigmaaldrich.comsigmaaldrich.com This versatility makes the aldehyde group a key component for creating libraries of compounds for screening in drug discovery and materials science. nih.govrsc.org

Overview of Advanced Research Paradigms and Opportunities for Quinoxaline-Based Molecules

The quinoxaline scaffold continues to be a focal point of advanced chemical research due to its proven track record in a multitude of applications. Quinoxaline derivatives are actively being investigated as potent agents in oncology, virology, and microbiology. mdpi.comnih.govresearchgate.net The core structure is a key component in compounds designed to inhibit specific enzymes crucial for disease progression, such as protein kinases and viral proteases. nih.govresearchgate.netnih.gov

Current research paradigms are centered on rational drug design and structure-activity relationship (SAR) studies. mdpi.com By systematically modifying the substituents on the quinoxaline ring, researchers can fine-tune the biological activity and pharmacokinetic properties of these molecules to enhance efficacy and reduce toxicity. mdpi.commtieat.org Molecular hybridization, which involves chemically linking the quinoxaline scaffold to other known pharmacophores, is a prominent strategy for developing multifunctional molecules with novel mechanisms of action. mdpi.com

Looking forward, the opportunities for quinoxaline-based molecules are vast. The development of next-generation antiviral agents, particularly for respiratory pathogens, remains a high-priority area. nih.gov In oncology, the focus is on creating highly selective kinase inhibitors that can overcome drug resistance. nih.govpnrjournal.comnih.gov Beyond medicine, the unique electronic properties of the quinoxaline ring are being harnessed in materials science for applications such as organic light-emitting diodes (OLEDs), dyes for solar cells, and fluorescent chemosensors. mdpi.com The ongoing push for greener and more efficient synthetic methods will also continue to shape the future of quinoxaline chemistry, making these valuable compounds more accessible for a wide range of scientific investigations. mdpi.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O2 |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

8-hydroxyquinoxaline-2-carbaldehyde |

InChI |

InChI=1S/C9H6N2O2/c12-5-6-4-10-7-2-1-3-8(13)9(7)11-6/h1-5,13H |

InChI Key |

PAFNUNSTWSLZMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(N=C2C(=C1)O)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Hydroxyquinoxaline 2 Carbaldehyde

Chemo- and Regioselective Synthesis of the 8-Hydroxyquinoxaline-2-carbaldehyde Scaffold

The precise control of chemical reactions to target specific functional groups and positions within a molecule is paramount in the synthesis of complex organic compounds like 8-hydroxyquinoxaline-2-carbaldehyde.

Oxidative Approaches from Substituted Quinolines

A common strategy for the synthesis of quinoline-2-carbaldehydes involves the oxidation of a methyl group at the C2 position of the quinoline (B57606) ring.

A well-established method for the synthesis of 8-hydroxyquinoline-2-carbaldehyde involves the oxidation of 2-methylquinolin-8-ol using selenium dioxide (SeO₂). chemicalbook.com This reaction, known as the Riley oxidation, is a reliable method for converting activated methyl or methylene (B1212753) groups to carbonyl groups. adichemistry.comwikipedia.org The reaction proceeds through an initial ene reaction followed by a researchgate.netsigmaaldrich.com-sigmatropic rearrangement. wikipedia.org

The general mechanism for the selenium dioxide oxidation of an activated methyl group is as follows:

Ene Reaction: The alkene-like character of the enol form of the methylquinoline attacks the electrophilic selenium atom of SeO₂, forming an allylic seleninic acid intermediate.

researchgate.netsigmaaldrich.com-Sigmatropic Rearrangement: This intermediate undergoes a rearrangement to form an unstable organoselenium compound.

Hydrolysis: The organoselenium compound is then hydrolyzed to yield the corresponding aldehyde and elemental selenium.

This method offers a direct route to the desired aldehyde from a readily available starting material.

Multi-Step Conversions from Aromatic Precursors

Multi-step synthetic routes provide a versatile approach to constructing the 8-hydroxyquinoxaline-2-carbaldehyde scaffold from simpler aromatic precursors. These methods often involve the sequential introduction of functional groups and the formation of the quinoxaline (B1680401) ring system.

One general approach involves the condensation of a substituted o-phenylenediamine (B120857) with a suitable dicarbonyl compound. For instance, the reaction of 1,2-diaminobenzene derivatives with α-keto aldehydes can lead to the formation of the quinoxaline core. Subsequent functional group manipulations, such as the introduction of a hydroxyl group at the 8-position and the formation of the carbaldehyde at the 2-position, would complete the synthesis.

While specific multi-step syntheses for 8-hydroxyquinoxaline-2-carbaldehyde are not extensively detailed in the provided search results, the synthesis of related 8-hydroxyquinoline (B1678124) derivatives often involves multi-step sequences. semanticscholar.orgnih.gov These can include protection-deprotection strategies, halogenation, and subsequent functionalization. semanticscholar.orgnih.gov For example, a synthetic strategy could involve the initial synthesis of an 8-hydroxyquinoxaline core, followed by the introduction of a methyl group at the 2-position and its subsequent oxidation to the aldehyde.

Direct Functionalization Strategies for Quinoxaline Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For quinoxaline derivatives, direct C-H functionalization can be employed to introduce various substituents at specific positions.

Recent research has focused on the direct C-H functionalization of quinoxalin-2(1H)-ones, which are structurally related to the target molecule. nih.govmdpi.com These methods often utilize transition metal catalysis or photocatalysis to activate C-H bonds and facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govmdpi.com While the direct functionalization to introduce a formyl group at the 2-position of 8-hydroxyquinoxaline is not explicitly described, the principles of direct C-H activation could potentially be applied to achieve this transformation. For example, a directed C-H formylation reaction using a suitable directing group and a formylating agent could be a plausible synthetic route.

Principles of Green Chemistry in the Synthesis of 8-Hydroxyquinoxaline-2-carbaldehyde and Its Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of important organic molecules.

Catalysis and Solvent-Free Reaction Environments

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of catalysts can reduce energy consumption and the formation of byproducts.

Solvent-free reaction conditions, or the use of environmentally benign solvents like water, are another key aspect of green chemistry. researchgate.netnih.gov These approaches minimize the environmental impact associated with the use and disposal of volatile organic solvents.

Atom Economy and Sustainable Process Design

Modern sustainable approaches focus on the use of reusable catalysts and solvent-free or environmentally benign solvent systems. rsc.org For instance, the use of heterogeneous catalysts like silica (B1680970) nanoparticles or alumina-supported heteropolyoxometalates offers high yields and the advantage of easy separation and recycling of the catalyst. nih.govrsc.org These methods align with the principles of green chemistry by reducing waste and energy consumption. nih.govencyclopedia.pub

The development of mechanochemical methods, such as spiral gas–solid two-phase flow (S-GSF), represents a significant leap in sustainable process design. mdpi.com This solvent-free approach can produce quinoxaline derivatives with high efficiency, yield, and purity in a continuous manner, completely avoiding the use of catalysts and organic solvents. mdpi.com

| Synthetic Method | Key Features | Sustainability Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis (e.g., Silica Nanoparticles, Alumina-supported Catalysts) | Uses solid-supported catalysts. | High yields, easy catalyst separation and reusability, reduced waste. | nih.govrsc.org |

| Spiral Gas–Solid Two-Phase Flow (S-GSF) | Solvent-free, catalyst-free, continuous process. | High efficiency, high yield, high purity, eliminates organic solvents. | mdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, often solvent-free or uses green solvents. | sapub.org |

Optimization of Reaction Parameters and Yield Enhancement for 8-Hydroxyquinoxaline-2-carbaldehyde Production

The production of 8-hydroxyquinoxaline-2-carbaldehyde hinges on the careful optimization of reaction conditions to maximize yield and purity. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, and reaction time.

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov The reaction mechanism is influenced by the nature of the reactants and the catalytic system employed. The use of various catalysts, such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, has been shown to influence the reaction rate and efficiency. orientjchem.org These catalysts are often insoluble in the reaction medium, creating a heterogeneous system that simplifies work-up. orientjchem.org

Computational studies can provide valuable insights into the electrostatic potentials of reactants, helping to explain the observed selectivity in formylation and other derivatization reactions of quinolines. mdpi.com Understanding these electronic effects allows for better control over the regioselectivity of the synthesis. For instance, in the electrochemical reduction of CO₂, mechanistic studies have helped to elucidate the pathways leading to the formation of various C3 compounds, which can inform the selective synthesis of desired products. nih.gov

The choice of solvent also plays a critical role. While traditional syntheses may use solvents like toluene, greener alternatives such as water or ethanol-water mixtures are being explored. nih.govsapub.org Room temperature reactions are also being developed to reduce energy consumption. nih.govsapub.org

| Catalyst/Reagent | Solvent | Temperature | Key Outcome | Reference |

|---|---|---|---|---|

| CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂O | Ethanol | Not specified | Increased efficiency and reduced reaction time. | orientjchem.org |

| Alumina-supported CuH₂PMo₁₁VO₄₀ | Toluene | Room Temperature | High yields (up to 92%). | nih.gov |

| Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temperature | Good yields with an organic catalyst. | sapub.org |

| Selenium Dioxide | Dioxane/Water | Reflux | Oxidation of 8-hydroxy-2-methylquinoline to the aldehyde. | nih.govresearchgate.netchemicalbook.comsigmaaldrich.com |

Achieving research-grade purity (typically ≥98.0%) for 8-hydroxyquinoxaline-2-carbaldehyde requires effective purification and isolation protocols. sigmaaldrich.comsigmaaldrich.com Common methods include recrystallization, column chromatography, and solid-phase extraction (SPE).

After the initial synthesis, the crude product is often isolated by filtration. nih.gov Recrystallization from a suitable solvent, such as ethanol, is a widely used technique to obtain pure crystalline product. nih.govsapub.org For more challenging separations, column chromatography using silica gel is employed, with the eluent system tailored to the polarity of the compound and impurities. nih.govresearchgate.net

For trace analysis and the purification of related compounds, solid-phase extraction (SPE) has proven effective. For example, a method using an HLB SPE cartridge has been developed for the determination of quinoxaline 1,4-dioxides and their metabolites in biological matrices. chromatographyonline.com The process involves loading the sample extract onto the cartridge, washing away impurities, and then eluting the target compounds with a solvent like methanol (B129727). chromatographyonline.com The eluate can then be concentrated and further purified if necessary. chromatographyonline.com

Advanced Derivatization and Functionalization Strategies of 8 Hydroxyquinoxaline 2 Carbaldehyde

Covalent Modifications via the Aldehyde Moiety

The aldehyde group of 8-hydroxyquinoxaline-2-carbaldehyde is a reactive site that readily participates in a variety of covalent modification reactions. These transformations allow for the introduction of diverse functional groups, leading to the creation of new molecular architectures with distinct chemical and physical properties.

Condensation reactions involving the aldehyde moiety of 8-hydroxyquinoxaline-2-carbaldehyde are a primary method for synthesizing Schiff bases. nih.govacs.org These reactions are fundamental in constructing larger, more complex molecules with potential applications in coordination chemistry and materials science. nih.govacs.orgmdpi.com

The reaction of 8-hydroxyquinoxaline-2-carbaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. nih.govacs.orgresearchgate.net This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the characteristic C=N double bond of the imine. A variety of amines can be utilized in this synthesis, including those with additional functional groups like morpholine (B109124) or piperidine (B6355638) moieties. nih.govacs.orgresearchgate.net For instance, novel Schiff bases have been synthesized through the condensation of 2-carbaldehyde-8-hydroxyquinoline with amines containing these heterocycles. nih.govacs.orgresearchgate.net

Similarly, the reaction with hydrazines or hydrazides results in the formation of hydrazones. mdpi.comsigmaaldrich.com For example, (E)-2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol can be prepared by coupling 8-hydroxyquinoxaline-2-carbaldehyde with 2-hydrazinopyridine. sigmaaldrich.comchemicalbook.com Another notable example is the synthesis of (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)quinolin-8-ol from the condensation of 2-carbaldehyde-8-hydroxyquinoline and 2-hydrazinobenzothiazole. mdpi.com The synthesis of 8-hydroxyquinoline-2-carboxaldehyde (B80063) isonicotinoyl hydrazone also proceeds via the condensation of the respective aldehyde and hydrazide. researchgate.net These reactions are typically carried out in a suitable solvent, such as ethanol. researchgate.net

The formation of these Schiff bases, including imines and hydrazones, is confirmed through various spectroscopic techniques. The shift in the vibration of the imine group in the infrared spectrum upon complexation indicates the coordination of the imine nitrogen to a metal ion. researchgate.net In the 13C NMR spectrum, changes in the chemical shifts of the hydroxyl carbon (C8) and the azomethine carbon (C11) upon complexation also provide evidence of Schiff base formation and coordination. researchgate.net

Table 1: Examples of Synthesized Schiff Bases from 8-Hydroxyquinoxaline-2-carbaldehyde

| Reactant 1 | Reactant 2 | Product | Reference |

| 8-Hydroxyquinoxaline-2-carbaldehyde | 4-(2-aminoethyl)morpholine | Schiff base with morpholine moiety | researchgate.net |

| 8-Hydroxyquinoxaline-2-carbaldehyde | 3-morpholinopropylamine | Schiff base with morpholine moiety | researchgate.net |

| 8-Hydroxyquinoxaline-2-carbaldehyde | 1-(2-aminoethyl)piperidine | Schiff base with piperidine moiety | researchgate.net |

| 8-Hydroxyquinoxaline-2-carbaldehyde | 1-aminopyrene | 8-hydroxy-2-quinoline-1-aminopyrene | sigmaaldrich.comchemicalbook.com |

| 8-Hydroxyquinoxaline-2-carbaldehyde | 2-hydrazinopyridine | (E)-2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol | sigmaaldrich.comchemicalbook.com |

| 8-Hydroxyquinoxaline-2-carbaldehyde | 2-hydrazinobenzothiazole | (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)quinolin-8-ol | mdpi.com |

| 8-Hydroxyquinoxaline-2-carbaldehyde | Isonicotinic acid hydrazide | 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone | researchgate.net |

Currently, there is limited specific information available in the searched results regarding the stereoselective formation of Schiff base derivatives directly from 8-hydroxyquinoxaline-2-carbaldehyde. While the synthesis of various Schiff bases is well-documented, the control of stereochemistry in these reactions, particularly leading to specific enantiomers or diastereomers, is not a primary focus of the provided sources. Research on stereoselective methods often involves the use of chiral auxiliaries or catalysts, which were not detailed in the context of this specific aldehyde in the search results.

The aldehyde functional group of 8-hydroxyquinoxaline-2-carbaldehyde can be readily reduced to a primary alcohol, yielding 8-hydroxy-2-quinolinemethanol. This transformation is a fundamental reaction in organic synthesis, providing access to a different class of derivatives with altered reactivity and potential for further functionalization.

Common reducing agents for this conversion include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon of the aldehyde. libretexts.org The resulting alkoxide intermediate is then protonated during workup to give the final alcohol product. libretexts.org While both reagents are effective for reducing aldehydes, NaBH₄ is considered a milder and more selective reducing agent compared to the more reactive LiAlH₄. libretexts.org The choice of reagent can be crucial when other reducible functional groups are present in the molecule. The reduction of an aldehyde to a primary alcohol involves the addition of two hydrogen atoms across the carbonyl double bond. youtube.com

The aldehyde group of 8-hydroxyquinoxaline-2-carbaldehyde is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 8-hydroxyquinoline-2-carboxylic acid. nih.gov This transformation is a key step in modifying the electronic properties and coordination capabilities of the quinoxaline (B1680401) scaffold.

A variety of oxidizing agents can be employed for this purpose. libretexts.orgyoutube.comyoutube.com Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from a chromium(VI) source like CrO₃ or Na₂Cr₂O₇ and acid, also known as the Jones reagent), and milder oxidants like silver oxide (Ag₂O). libretexts.orgyoutube.com The oxidation of aldehydes to carboxylic acids generally proceeds through a hydrate (B1144303) intermediate, which is formed by the addition of water to the aldehyde. libretexts.org This hydrate is then oxidized to the carboxylic acid. libretexts.org Aldehydes are generally easy to oxidize, and even atmospheric oxygen can sometimes lead to the formation of the carboxylic acid over time. youtube.com

Olefination reactions provide a powerful tool for converting the carbonyl group of 8-hydroxyquinoxaline-2-carbaldehyde into a carbon-carbon double bond, thereby generating various alkene derivatives. Two of the most prominent olefination methods are the Wittig reaction and the Knoevenagel condensation.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the phosphine oxide by-product. pressbooks.pub The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. libretexts.orglibretexts.org The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide used. organic-chemistry.org Stabilized ylides tend to favor the formation of (E)-alkenes, while non-stabilized ylides generally lead to (Z)-alkenes. organic-chemistry.org

The Knoevenagel condensation is another important C-C bond-forming reaction that converts aldehydes or ketones into α,β-unsaturated products. researchgate.netnih.govresearchgate.netrsc.orgtue.nl This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters, in the presence of a basic catalyst like piperidine or an ammonium (B1175870) salt. researchgate.netresearchgate.nettue.nl For instance, the Knoevenagel condensation of 8-hydroxyquinoline-2-carbaldehyde with ethyl-2-cyanoacetate has been investigated using various solvents and catalysts. researchgate.net The reaction conditions, including the choice of solvent and catalyst, can significantly influence the reaction yield. researchgate.net

Table 2: Comparison of Olefination Reactions

| Reaction | Reagents | Intermediate | Key Features |

| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | Betaine/Oxaphosphetane | Forms a C=C bond, driven by phosphine oxide formation, stereochemistry depends on ylide stability. organic-chemistry.orglibretexts.orglibretexts.orgpressbooks.pub |

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound, Basic Catalyst | - | Forms an α,β-unsaturated product, catalyzed by base. researchgate.netnih.govtue.nl |

Condensation Reactions for Schiff Base Formation

Reactivity of the Hydroxyl Group in 8-Hydroxyquinoxaline-2-carbaldehyde

The phenolic hydroxyl group at the C-8 position of 8-hydroxyquinoxaline-2-carbaldehyde is a key functional handle that imparts significant reactivity to the molecule. Its presence allows for a variety of chemical transformations, making it a versatile platform for developing new derivatives with tailored properties. The acidic nature of this proton and the nucleophilicity of the corresponding phenoxide anion are central to its chemical behavior.

Etherification and Esterification Reactions

The hydroxyl group of 8-hydroxyquinoxaline-2-carbaldehyde can readily undergo classic etherification and esterification reactions. These transformations are fundamental for protecting the hydroxyl group or for introducing specific functionalities to modulate the molecule's physicochemical properties.

Etherification is typically achieved by reacting the corresponding sodium or potassium phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This Williamson ether synthesis approach provides a straightforward route to O-alkylated quinoxaline derivatives.

Esterification can be accomplished through several methods. Reaction with acyl chlorides or acid anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) yields the corresponding esters. Alternatively, Fischer-Speier esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, though conditions must be carefully controlled to avoid side reactions involving the aldehyde or quinoxaline nitrogens. For instance, the hydroxyl group can be converted into an acetyl group to protect it during subsequent reactions. semanticscholar.org

O-Alkylation and O-Acylation Strategies for Molecular Tuning

O-alkylation and O-acylation are not merely protective strategies; they are powerful tools for fine-tuning the molecular properties of 8-hydroxyquinoxaline-2-carbaldehyde derivatives for various applications.

O-Alkylation Strategies: Introducing alkyl chains of varying lengths and functionalities via O-alkylation can systematically alter properties such as lipophilicity, solubility, and steric bulk. For example, the synthesis of ether-linked derivatives is a common strategy in medicinal chemistry to enhance bioavailability. Reaction with functionalized alkyl halides, such as ethyl 2-chloroacetate, can introduce ester moieties that can be further elaborated, for example, by treatment with hydrazine (B178648) hydrate to form hydrazides, which are precursors to heterocyclic rings like 1,2,4-triazoles. semanticscholar.org

O-Acylation Strategies: O-acylation modifies the electronic and steric environment of the molecule. Acyl groups, particularly those with electron-withdrawing or -donating substituents, can influence the reactivity of the quinoxaline ring system. This strategy is also used to create prodrugs, where an ester linkage is designed to be cleaved in vivo to release the active parent molecule. The choice of acylating agent allows for the introduction of a wide array of functionalities, from simple acetyl groups to more complex aromatic or heterocyclic acyl moieties.

| Reaction Type | Reagents | Product Type | Purpose |

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 8-Alkoxyquinoxaline-2-carbaldehyde | Molecular tuning, introduction of functional side chains |

| Esterification | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 8-Acyloxyquinoxaline-2-carbaldehyde | Protection of hydroxyl group, prodrug synthesis |

| O-Alkylation | Ethyl 2-chloroacetate, Base | 8-(Ethoxycarbonylmethoxy)quinoxaline derivative | Intermediate for further functionalization |

| O-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | 8-Acetoxyquinoxaline-2-carbaldehyde | Protection, modification of electronic properties |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoxaline Ring System

The quinoxaline ring is a π-deficient heteroaromatic system, a characteristic that dictates its behavior in aromatic substitution reactions. The presence of the electron-donating hydroxyl group and the electron-withdrawing aldehyde group on the 8-hydroxyquinoxaline-2-carbaldehyde scaffold further complicates and directs this reactivity.

Electrophilic Aromatic Substitution (EAS): The quinoxaline ring itself is deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms, which makes it less nucleophilic than benzene (B151609). reddit.com However, the potent electron-donating hydroxyl group at the C-8 position strongly activates the fused benzene ring for EAS. This directing effect is analogous to that seen in 8-hydroxyquinoline (B1678124). semanticscholar.orgnih.gov The hydroxyl group directs incoming electrophiles to the positions ortho (C-7) and para (C-5) to it. nih.gov Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to occur selectively at these positions.

Nucleophilic Aromatic Substitution (SNAr): The π-deficient nature of the pyrazine (B50134) ring in the quinoxaline system makes it inherently susceptible to nucleophilic attack. rsc.orgresearchgate.netwikipedia.org This reactivity is enhanced by the presence of electron-withdrawing groups or when a good leaving group (like a halide) is present on the ring. wikipedia.orgudayton.edu While 8-hydroxyquinoxaline-2-carbaldehyde does not have a leaving group on the pyrazine ring, nucleophilic substitution of hydrogen is possible, particularly at the C-3 position, which is activated by the adjacent nitrogen and the C-2 aldehyde group. These reactions, often called Vicarious Nucleophilic Substitution (VNS), typically require a strong nucleophile and can be facilitated by forming the quinoxaline N-oxide, which further increases the electrophilicity of the ring. rsc.orgresearchgate.net The substitution of hydrogen by C-nucleophiles is a convenient approach for synthesizing more complex quinoxaline derivatives. nih.gov

| Position | Reactivity Towards Electrophiles | Reactivity Towards Nucleophiles | Rationale |

| C-3 | Deactivated | Activated | Adjacent to nitrogen and C-2 aldehyde group, making it electron-poor. rsc.orgnih.gov |

| C-5 | Activated | Deactivated | Para to the strongly activating hydroxyl group. nih.gov |

| C-6 | Deactivated | Deactivated | Meta to the hydroxyl group and less activated than C-5 or C-7. |

| C-7 | Activated | Deactivated | Ortho to the strongly activating hydroxyl group. nih.gov |

Heterocyclic Annulation and Ring Expansion Reactions Utilizing 8-Hydroxyquinoxaline-2-carbaldehyde as a Precursor

The aldehyde functionality at the C-2 position of 8-hydroxyquinoxaline-2-carbaldehyde is a versatile starting point for building more complex heterocyclic systems through annulation reactions. Annulation involves the fusion of a new ring onto the existing quinoxaline framework.

A prominent example of this is the condensation of the aldehyde group with compounds containing two nucleophilic sites. For instance, reaction with aromatic diamines, such as o-phenylenediamine (B120857), can lead to the formation of a new imidazole (B134444) ring fused to the quinoxaline core, resulting in complex polycyclic aromatic systems like quinoxaline-based benzimidazoles. nih.gov Similarly, condensation with aliphatic diamines can yield bis-imines. nih.gov The aldehyde can also react with hydrazides or similar reagents to construct other five- or six-membered heterocyclic rings. Ethyl quinoxaline-2-carboxylate, a related compound, reacts with hydrazine to form a carbohydrazide (B1668358) that can be cyclized into an oxadiazole ring. sapub.org This highlights the potential of the C-2 functional group in annulation strategies.

Ring expansion reactions, while less common, represent another potential synthetic route. These reactions could theoretically involve the initial generation of a reactive intermediate, such as a carbene from the aldehyde, which could then insert into a bond within the quinoxaline system to form a larger ring, although specific examples starting from 8-hydroxyquinoxaline-2-carbaldehyde are not widely reported. Conceptually related transformations, such as the reaction of dichlorocarbene (B158193) with indoles to achieve ring expansion, suggest the possibility of such pathways under specific conditions. mdpi.com

| Precursor | Reagent(s) | Resulting Structure | Reaction Type |

| 8-Hydroxyquinoxaline-2-carbaldehyde | Aromatic Diamines (e.g., o-phenylenediamine) | Quinoxaline-fused Benzimidazole | Condensation / Heterocyclic Annulation nih.gov |

| 8-Hydroxyquinoxaline-2-carbaldehyde | Aliphatic Diamines | Bis-imine Adduct | Condensation nih.gov |

| 8-Hydroxyquinoxaline-2-carbaldehyde | Hydrazine Derivatives | Quinoxaline-fused Pyrazole or Triazole (potential) | Condensation / Cyclization |

| Quinoxaline-2-carbohydrazide | Carbon Disulfide / Base | Quinoxaline-fused Thiadiazole | Cyclization / Annulation sapub.org |

Elucidation of Structure and Bonding in 8 Hydroxyquinoxaline 2 Carbaldehyde and Its Derivatives Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 8-Hydroxyquinoxaline-2-carbaldehyde in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their proximity, and through-bond connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for 8-Hydroxyquinoxaline-2-carbaldehyde based on Analogs

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) |

| Aromatic (Quinoxaline Ring) | 7.0 - 9.0 | Multiplet (m) / Doublet (d) |

| Hydroxyl (-OH) | 5.0 - 10.0 (variable) | Singlet (s) |

To unambiguously assign the proton and carbon signals and establish the molecular framework, multi-dimensional NMR experiments are essential.

2D COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum of 8-Hydroxyquinoxaline-2-carbaldehyde would show cross-peaks connecting the signals of adjacent protons on the quinoxaline (B1680401) rings, allowing for the sequential assignment of the aromatic system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). nih.govcolumbia.edu This is a highly sensitive technique that allows for the direct assignment of carbon signals based on the previously assigned proton signals. columbia.edu Each CH group in the quinoxaline ring would produce a distinct correlation peak, linking its ¹H and ¹³C chemical shifts.

Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes and restricted rotation. In the case of 8-Hydroxyquinoxaline-2-carbaldehyde, DNMR could be used to investigate the rotational barrier around the single bond connecting the aldehyde group to the quinoxaline ring. At low temperatures, this rotation might become slow enough on the NMR timescale to allow for the observation of distinct conformers. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to calculate the activation energy for this rotational process. While specific studies on this compound are not documented, the methodology is well-established for analyzing similar rotational phenomena in other carbaldehyde-substituted aromatic systems.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FT-IR spectrum of 8-Hydroxyquinoxaline-2-carbaldehyde is expected to show several characteristic absorption bands. A strong absorption corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group would be prominent, typically appearing in the region of 1740-1720 cm⁻¹. uc.edu However, conjugation with the aromatic quinoxaline ring would shift this band to a lower wavenumber, likely around 1685 cm⁻¹, as seen in the analogous 8-hydroxyquinoline-2-carboxaldehyde (B80063). The phenolic O-H stretching vibration is expected to produce a broad band in the 3500-3200 cm⁻¹ region, with the broadening indicative of hydrogen bonding. uc.eduresearchgate.net

The quinoxaline ring itself gives rise to a series of characteristic vibrations. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ range. scialert.netscialert.netvscht.cz The C=C and C=N stretching vibrations within the heterocyclic ring system are observed in the 1625-1430 cm⁻¹ region. scialert.netscialert.net C-H in-plane and out-of-plane bending vibrations also provide a fingerprint for the substitution pattern on the aromatic ring, occurring in the 1300-1000 cm⁻¹ and 1000-650 cm⁻¹ regions, respectively. scialert.net

Raman spectroscopy provides complementary information. nih.gov As a scattering technique, it is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon framework of the quinoxaline ring system. acs.org The combination of FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for 8-Hydroxyquinoxaline-2-carbaldehyde

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenolic) | Stretching, H-bonded | 3500 - 3200 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Aldehyde) | Stretching | 1685 - 1666 |

| C=N / C=C (Ring) | Stretching | 1625 - 1430 |

| C-H (Aromatic) | In-plane bending | 1300 - 1000 |

| C-O (Phenolic) | Stretching | 1300 - 1000 |

| C-H (Aromatic) | Out-of-plane bending | 1000 - 650 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its structure through fragmentation analysis. nih.gov For 8-Hydroxyquinoxaline-2-carbaldehyde (C₉H₆N₂O), HRMS can measure the mass of the molecular ion with very high accuracy, allowing for the unambiguous confirmation of its molecular formula.

Upon ionization, typically through electron ionization (EI) or electrospray ionization (ESI), the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The resulting mass spectrum is a fingerprint of the molecule's structure. libretexts.org For quinoxaline and quinoline (B57606) carbaldehydes, a common initial fragmentation step is the loss of the carbonyl group (CO, 28 Da) or the entire aldehyde function (CHO, 29 Da). mdpi.comnih.gov For example, in the GC-MS of the related quinoxaline-2-carbaldehyde, the molecular ion peak is observed at m/z 158, with a major fragment appearing at m/z 130, corresponding to the loss of CO. nih.gov This type of fragmentation provides strong evidence for the presence and location of the aldehyde group. Further fragmentation of the quinoxaline ring would produce additional characteristic ions. researchgate.net Analyzing these pathways helps to confirm the proposed structure. mdpi.com

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides exact bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which define the supramolecular architecture.

Single-crystal X-ray diffraction analysis of 8-Hydroxyquinoxaline-2-carbaldehyde would reveal the planarity of the quinoxaline ring system and the orientation of the aldehyde and hydroxyl substituents. Of particular interest would be the presence of intramolecular hydrogen bonding between the C2-aldehyde and the N1-nitrogen or between the 8-hydroxy group and the N1-nitrogen, which can significantly influence the molecule's conformation.

The chelating nature of the 8-hydroxy and quinoxaline nitrogen atoms makes this compound an excellent ligand for forming metal complexes. nih.govacs.org X-ray crystallography has been successfully applied to derivatives, particularly Schiff bases formed from the condensation of the aldehyde group with various amines. nih.govacs.orgacs.org For instance, the crystal structure of a dinuclear Cu(II) complex with a Schiff base derived from 8-hydroxyquinoline-2-carbaldehyde showed that two ligand molecules coordinate to each copper center, with the dimerization occurring through the phenolate (B1203915) oxygen atoms. acs.org Similarly, a Zn(II) complex with a related Schiff base ligand was characterized, providing detailed structural parameters. nih.gov The crystal data for this zinc complex, [Zn(L2)₂], revealed a monoclinic unit cell with specific dimensions. nih.gov These studies demonstrate how the ligand coordinates to metal ions and how these units assemble into larger supramolecular structures, often involving dimerization through bridging oxygen atoms to form central M₂O₂ rings. researchgate.netresearchgate.net

Table 3: Example Crystallographic Data for a Metal Complex Derivative

| Parameter | Value (for a Zn(II) Schiff Base Complex nih.gov) |

|---|---|

| Chemical Formula | C₃₂H₃₆N₆O₄Zn |

| Crystal System | Monoclinic |

| a (Å) | 26.39(2) |

| b (Å) | 8.319(7) |

| c (Å) | 29.52(2) |

| β (°) | 108.04(3) |

| Volume (ų) | 6162 |

Analysis of Hydrogen Bonding and π-π Stacking in Crystalline States

Theoretical studies on 8-hydroxyquinoline (B1678124) (8-HQ) derivatives highlight the prevalence of intramolecular hydrogen bonding between the hydroxyl group at the 8-position and the quinoline nitrogen. nih.gov This interaction is a dominant feature and plays a crucial role in the planarity and electronic properties of the molecule. In the case of 8-hydroxyquinoxaline-2-carbaldehyde, a similar strong intramolecular hydrogen bond is anticipated between the 8-hydroxyl group and the adjacent nitrogen of the quinoxaline ring.

In the absence of a direct crystal structure for the title compound, the analysis of analogous molecules offers valuable parallels. For instance, the crystal structure of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde reveals the presence of parallelly-displaced π-π stacking interactions that contribute to the packing of the molecules in the crystal lattice. mdpi.com In this related structure, the centroid-to-centroid distance between the aromatic rings is 3.544 Å, with a shift distance of 1.451 Å, indicating significant overlap between the π-systems. mdpi.com Furthermore, this compound exhibits both intra- and intermolecular hydrogen bonds. mdpi.com Another relevant example is a Schiff base derivative of 3-hydroxyquinoxaline-2-carboxaldehyde, which assembles into a triple helix structure through intermolecular hydrogen bonds. researchgate.net

Metal complexes derived from Schiff bases of 8-hydroxyquinoline-2-carbaldehyde also demonstrate the importance of π-stacking interactions in their crystal packing. mdpi.com In several vanadyl complexes, π-stacking interactions with distances ranging from 3.310 to 3.619 Å are observed between the quinoline rings of adjacent molecules, contributing significantly to the formation of the unit cell. mdpi.com

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

The photophysical properties of 8-hydroxyquinoxaline-2-carbaldehyde and its derivatives are of significant interest due to their potential applications in various optical and electronic devices. Electronic absorption and emission spectroscopy are powerful tools to probe the electronic transitions and excited-state dynamics of these molecules.

UV-Vis Spectrophotometry of Electronic Transitions and Solvent Effects

The electronic absorption spectra of 8-hydroxyquinoxaline-2-carbaldehyde and its derivatives are characterized by multiple absorption bands in the UV-Vis region, corresponding to π→π* and n→π* electronic transitions within the aromatic quinoxaline system and the formyl substituent.

While specific data for the parent 8-hydroxyquinoxaline-2-carbaldehyde is limited, studies on its derivatives provide valuable insights. For example, Schiff bases derived from the condensation of 8-hydroxyquinoline-2-carbaldehyde exhibit intense absorption bands. In dimethyl sulfoxide (DMSO), a Schiff base ligand showed an intense absorption at approximately 270 nm, with shoulders in the 260-400 nm range, attributed to intraligand n→π* transitions of the azomethine group. mdpi.com Metal complexes of these Schiff bases also display characteristic absorption spectra. A copper(II) complex in DMSO exhibited absorption maxima at 268 nm and 422 nm, while in dichloromethane, the maxima were observed at 271 nm and 412 nm. acs.orgnih.gov Similarly, another copper(II) complex showed absorption maxima at 297 nm and 422 nm in DMSO, and at 268 nm and 423 nm in dichloromethane. nih.gov

The solvent environment can significantly influence the position and intensity of the absorption bands. A theoretical study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde using the integral equation formalism polarizable continuum (IEFPCM) model predicted solvent effects on the UV-Vis spectrum in ethanol, DMSO, and water. eurjchem.com Such solvatochromic shifts arise from the differential stabilization of the ground and excited states of the molecule by the solvent.

The table below summarizes the UV-Vis absorption data for some derivatives of 8-hydroxyquinoline-2-carbaldehyde.

| Compound | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε/M⁻¹cm⁻¹) |

| Cu₂(L1)₄ | DMSO | 268, 422 | 37291, 2383 |

| Cu₂(L1)₄ | CH₂Cl₂ | 271, 412 | 41828, 5199 |

| Cu₂(L2)₄ | DMSO | 297, 422 | 53105, 3368 |

| Cu₂(L2)₄ | CH₂Cl₂ | 268, 423 | 30435, 3278 |

Note: L1 and L2 are Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde.

Fluorescence Spectroscopy, Quantum Yield Determination, and Excitation State Analysis

Fluorescence spectroscopy provides information about the emissive properties of molecules from their excited states. 8-Hydroxyquinoline and its derivatives are known for their fluorescent properties, which are often sensitive to the molecular environment.

The parent compound, 8-hydroxyquinoline, exhibits dual fluorescence in the region of 330-410 nm in various solvents. This phenomenon is attributed to the existence of different emitting species in equilibrium. The fluorescence quantum yield of 8-hydroxyquinoline is highly dependent on the solvent, with high yields observed in polar aprotic solvents like dimethylformamide and dimethyl sulfoxide. Intramolecular hydrogen bonding in 8-hydroxyquinoline is known to increase the efficiency of non-radiative decay, which can be influenced by hydrogen-bonding solvents.

Derivatives of 8-hydroxyquinoxaline-2-carbaldehyde have been developed as fluorescent sensors. For instance, a Schiff base derivative of 8-hydroxyquinoline-2-carbaldehyde was designed as a chemosensor for Zn(II) ions. nih.govacs.org This sensor exhibits Excited-State Intramolecular Proton Transfer (ESIPT), which contributes to its fluorescence properties. The resulting zinc complex also displays aggregation-induced emission (AIE), where the fluorescence intensity is enhanced in the aggregated state. nih.gov In a tetrahydrofuran (THF) solution, the zinc complex had a very low fluorescence quantum yield of 0.017. nih.gov

The binding of metal complexes of Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde to biomolecules like bovine serum albumin (BSA) has been studied using fluorescence spectroscopy. nih.gov These studies provide insights into the interaction of these compounds with biological systems.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Enantioselective Studies

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, providing information about their absolute configuration and conformational properties. In the context of 8-hydroxyquinoxaline-2-carbaldehyde, CD spectroscopy becomes relevant when the molecule is derivatized with chiral moieties or when it forms chiral supramolecular assemblies.

While there are no direct reports on the CD spectroscopy of chiral derivatives of 8-hydroxyquinoxaline-2-carbaldehyde itself, studies on related chiral quinoxaline systems provide a framework for understanding their chiroptical properties. For example, the CD spectra of steroidal quinoxalines have been analyzed to establish a structure-chirality relationship. mdpi.com In these systems, unsubstituted and methyl-substituted steroidal quinoxalines exhibited positive Cotton effects, indicating a P (right-handed) helicity. mdpi.com The nature of the substituent on the quinoxaline ring was found to significantly influence the CD behavior. mdpi.com

Furthermore, the interaction of metal complexes of Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde with biological macromolecules has been investigated using CD spectroscopy. The binding of copper(II) and zinc(II) complexes to bovine serum albumin (BSA) was monitored by changes in the CD spectrum of the protein, indicating that the binding process induces conformational changes in the protein structure. nih.gov

These examples demonstrate the potential of CD spectroscopy in the study of chiral derivatives of 8-hydroxyquinoxaline-2-carbaldehyde. Such studies would be invaluable for determining the stereochemistry of new chiral compounds, understanding their conformational preferences in solution, and probing their enantioselective interactions with other chiral molecules, including biological targets.

Theoretical and Computational Investigations of 8 Hydroxyquinoxaline 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the modern analysis of molecular systems. These computational methods provide deep insights into the intrinsic properties of molecules, such as their three-dimensional structure, electronic distribution, and reactivity, which are often challenging to determine experimentally. For 8-Hydroxyquinoxaline-2-carbaldehyde, these calculations are instrumental in elucidating its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT has been successfully applied to determine the optimized geometry and energy landscapes of quinoline (B57606) derivatives. siftdesk.orgresearchgate.net

In the study of compounds similar to 8-Hydroxyquinoxaline-2-carbaldehyde, such as 8-chloroquinoline (B1195068) 2-carbaldehyde, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set have been employed to obtain the optimized molecular structure and global minimum energy. siftdesk.org For instance, the global minimum energy for 8-chloroquinoline 2-carbaldehyde was found to be -974.8020 Hartrees. siftdesk.org This level of theory is also utilized for geometry optimization of other related quinoline derivatives, with the results showing good agreement with experimental data from X-ray diffraction. nih.gov

The optimized geometric parameters, including bond lengths and angles, are crucial for understanding the molecule's stability and reactivity. These calculations have confirmed that the bond lengths and angles in such quinoline derivatives fall within normal ranges. siftdesk.org

| Parameter | Description |

| Methodology | Density Functional Theory (DFT) |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |

| Basis Set | 6-311G(d,p) or 6-31G(d,p) |

| Application | Geometry optimization, determination of energy landscapes and global minimum energy. |

HOMO-LUMO Energy Gap Analysis for Chemical Stability and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical stability and reactivity of a molecule. sci-hub.se A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sci-hub.sewuxibiology.com Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. sci-hub.se

For quinoline derivatives, the HOMO-LUMO energy gap is a significant indicator of their biological activity and charge transport properties. eurjchem.comresearchgate.net For example, in a study of 8-hydroxyquinoline (B1678124), the HOMO-LUMO gap was calculated to be approximately 2.81 eV, suggesting a reactive nature. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sci-hub.se The distribution and energies of these frontier orbitals provide valuable information about the molecule's ability to participate in chemical reactions.

| Orbital | Role in Chemical Reactions |

| HOMO | Electron donor |

| LUMO | Electron acceptor |

The energy gap is a measure of the molecule's excitability. A smaller gap facilitates electron transition, influencing the molecule's chemical and biological activities. sci-hub.se

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of negative potential, which are rich in electrons and are likely sites for electrophilic attack. Conversely, blue areas represent regions of positive potential, which are electron-deficient and are susceptible to nucleophilic attack. Green areas denote regions of neutral potential.

In the context of quinoline derivatives, MEP analysis helps in understanding intermolecular interactions and predicting reactivity. eurjchem.com For instance, the negative potential regions are often located around electronegative atoms like oxygen and nitrogen, while positive regions are typically found around hydrogen atoms. This information is crucial for predicting how the molecule will interact with other chemical species. physchemres.org

| Color | Electrostatic Potential | Type of Attack |

| Red | Negative | Electrophilic |

| Blue | Positive | Nucleophilic |

| Green | Neutral | - |

Noncovalent Interaction (NCI), Reduced Density Gradient (RDG), and Electron Localization Function (ELF) Analyses

Noncovalent interactions (NCIs) play a crucial role in the structure, stability, and function of chemical and biological systems. Computational tools like NCI, Reduced Density Gradient (RDG), and Electron Localization Function (ELF) analyses are employed to study these weak interactions.

NCI and RDG analyses are used to visualize and characterize noncovalent interactions, such as hydrogen bonds and van der Waals forces, in real space. eurjchem.com The RDG is a function of the electron density and its gradient, and plots of RDG versus the electron density can reveal the presence and strength of these interactions.

Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair in a given region of space. jussieu.fr It is a powerful method for visualizing chemical bonds and lone pairs. jussieu.frjussieu.fr ELF analysis can distinguish between covalent bonds, ionic bonds, and non-bonding regions within a molecule. jussieu.fr In complex molecules, ELF can help in understanding the nature of the bonding and the distribution of electrons, which is essential for predicting reactivity. jussieu.fr

These topological analyses have been applied to study the intermolecular interactions in derivatives of 8-hydroxyquinoline, providing insights into their solid-state structures and properties. eurjchem.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, charge delocalization, and the stability of molecular systems. researchgate.net It provides a localized, "chemist's" view of bonding by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to Lewis structures.

NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. eurjchem.com This information is valuable for understanding the nature of intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.net For quinoline derivatives, NBO analysis has been used to investigate the stability arising from charge delocalization and to understand the electronic basis for their observed properties and reactivity. researchgate.neteurjchem.com

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational space of a molecule and its interactions with the surrounding environment, such as a solvent.

For flexible molecules like derivatives of 8-hydroxyquinoline, MD simulations can explore the different conformations that the molecule can adopt and their relative energies. This is crucial for understanding how the molecule's shape influences its biological activity. researchgate.net Furthermore, MD simulations can model the interactions between the molecule and solvent molecules, providing insights into solvation effects on the molecule's structure and reactivity. researchgate.net These simulations are particularly important for studying biological systems, where the interactions with water molecules are critical. researchgate.net

In Silico Mechanistic Pathway Predictions for Synthetic Transformations

Theoretical and computational chemistry offers powerful tools to predict and understand the mechanisms of chemical reactions, providing insights into selectivity, reaction rates, and the feasibility of synthetic pathways. For the synthesis of quinoxaline (B1680401) derivatives, including 8-Hydroxyquinoxaline-2-carbaldehyde, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental. These in silico investigations can model reaction intermediates, transition states, and energy profiles to elucidate the most probable synthetic routes.

The synthesis of quinoxaline scaffolds often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For 8-Hydroxyquinoxaline-2-carbaldehyde, a plausible route involves the reaction of 1,2-diaminophenol with glyoxal (B1671930) or a related dicarbonyl species. Computational models can predict the regioselectivity of this condensation, determining whether the hydroxyl group of the diamine influences the cyclization process.

Furthermore, methods for introducing the carbaldehyde group at the C2 position can be computationally explored. For instance, the formylation of a pre-existing 8-hydroxyquinoxaline core can be modeled to predict the most reactive site for electrophilic substitution. While experimental data on the direct formylation of 8-hydroxyquinoxaline is scarce in the provided context, computational studies on analogous systems, such as the formylation of 8-hydroxyquinoline, have been performed. mdpi.com These studies compare classical methods like the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions, using computational calculations to explain the observed selectivity for formylation at different positions on the quinoline ring. mdpi.com Such computational approaches could be applied to predict the outcomes for the 8-hydroxyquinoxaline system, guiding synthetic chemists toward the most efficient conditions.

The table below outlines key parameters that are typically calculated in such in silico studies to predict reaction pathways.

| Computational Parameter | Description | Relevance to Synthetic Prediction |

| Transition State Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to proceed. | Lower energy barriers indicate faster, more favorable reaction pathways. |

| Reaction Energy (ΔGr) | The overall free energy change of a reaction. | A negative value indicates a thermodynamically favorable (spontaneous) reaction. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energies and shapes of these orbitals indicate sites of nucleophilic and electrophilic attack, predicting regioselectivity. mdpi.com |

| Mulliken/NPA Charges | Calculated atomic charges within a molecule. | Helps identify electron-rich and electron-deficient centers, predicting reactivity and the course of reactions. |

By calculating these parameters for various potential intermediates and transition states, a comprehensive energy profile for the synthesis of 8-Hydroxyquinoxaline-2-carbaldehyde can be constructed, offering a theoretical validation of a proposed synthetic route before its experimental execution.

Ligand-Based Computational Approaches for Non-Clinical Target Interactions

In the absence of a known three-dimensional structure of a biological target, ligand-based computational methods become essential for predicting potential bioactivities and interactions. beilstein-journals.org These approaches leverage the information from a set of molecules known to interact with a target of interest to build a predictive model. The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. For a compound like 8-Hydroxyquinoxaline-2-carbaldehyde and its derivatives, these methods can be used to screen for potential non-clinical binding partners and to guide the design of new analogs with enhanced affinity for a given target. researchgate.netnih.gov

Ligand-based drug design (LBDD) encompasses several techniques, including pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. beilstein-journals.org These methods are particularly valuable in the early stages of discovery for hit identification and lead optimization. nih.gov The starting point for these studies is a collection of compounds with known activities, from which common chemical features essential for interaction with a non-clinical target are inferred. researchgate.net

Pharmacophore Modeling and Virtual Screening for Binding Site Affinity (non-clinical)

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. nih.gov These models are not molecules themselves but rather maps of crucial interaction points. The process begins by analyzing a set of active ligands to identify shared chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net

For 8-Hydroxyquinoxaline-2-carbaldehyde, a pharmacophore model could be developed based on its own structure and that of other known bioactive quinoxaline or 8-hydroxyquinoline derivatives. researchgate.netnih.gov The 8-hydroxy group, the quinoxaline nitrogen atoms, and the aromatic system are all potential pharmacophoric features that can be critical for molecular recognition.

Once a pharmacophore model is generated, it can be used for virtual screening. researchgate.net In this process, large databases of chemical compounds are computationally filtered to identify molecules that match the pharmacophore model. nih.gov This technique enriches the pool of potential "hits" that are more likely to be active, thereby reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.net This approach is highly effective for scaffold hopping—finding new molecular frameworks that fit the same pharmacophore and may possess novel properties. nih.gov

The table below details the typical features that would constitute a pharmacophore model derived from an 8-hydroxyquinoxaline scaffold.

| Pharmacophore Feature | Potential Chemical Group on 8-Hydroxyquinoxaline-2-carbaldehyde | Type of Interaction |

| Hydrogen Bond Donor (HBD) | 8-hydroxyl group (-OH) | Donating a hydrogen atom to an acceptor group on a target. |

| Hydrogen Bond Acceptor (HBA) | 8-hydroxyl oxygen, quinoxaline ring nitrogens, carbaldehyde oxygen | Accepting a hydrogen atom from a donor group on a target. |

| Aromatic Ring (AR) | The fused benzene (B151609) and pyrazine (B50134) rings of the quinoxaline system | Pi-pi stacking or hydrophobic interactions with aromatic residues in a binding pocket. |

| Hydrophobic Center (HY) | The bicyclic quinoxaline core | Van der Waals or hydrophobic interactions. |

| Metal Chelator | The bidentate site formed by the 8-hydroxyl oxygen and the adjacent ring nitrogen | Coordination with metal ions within a target binding site. nih.gov |

Recent advancements have shown that pharmacophore models retrieved from molecular dynamics (MD) simulations can outperform those based on static crystal structures, as they account for target flexibility. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Non-Clinical Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their observed biological or chemical activity. nih.gov The goal of QSAR is to predict the activity of new, unsynthesized compounds based solely on their structural properties. researchgate.net This is achieved by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to build a regression or classification model.

For derivatives of 8-Hydroxyquinoxaline-2-carbaldehyde, a QSAR study would involve synthesizing a series of analogs with varied substituents at different positions and measuring a specific non-clinical activity (e.g., antimicrobial potency). nih.gov Molecular descriptors for these analogs would then be calculated. These descriptors fall into several categories:

Electronic: Dipole moment, partial atomic charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient), a measure of lipophilicity.

Topological: Indices describing molecular connectivity and branching.

A 3D-QSAR model, for example, might indicate that increasing the hydrophobicity and reducing the steric bulk of substituents could enhance a particular activity for quinoxaline derivatives. nih.gov Such models provide invaluable guidance for designing more potent compounds. QSAR studies on related 8-hydroxyquinoline derivatives have successfully been used to design compounds with improved antimicrobial activity. researchgate.net

The following table presents a hypothetical example of data that would be used to construct a QSAR model for a series of 8-Hydroxyquinoxaline-2-carbaldehyde derivatives against a non-clinical target.

| Compound Derivative | Substituent (R) | LogP (Hydrophobicity) | Molecular Weight (Steric) | Predicted Activity (IC₅₀, µM) |

| 1 | -H | 2.1 | 188.17 | 15.2 |

| 2 | 5-Cl | 2.8 | 222.61 | 8.5 |

| 3 | 6-CH₃ | 2.6 | 202.20 | 12.1 |

| 4 | 5-NO₂ | 2.0 | 233.16 | 25.7 |

| 5 | 6-F | 2.2 | 206.16 | 13.9 |

This data would be fed into a statistical program to generate an equation, such as: Predicted Activity = c₀ + c₁ (LogP) + c₂ (Molecular Weight) + ... This equation could then be used to predict the activity of new derivatives before undertaking their synthesis.

Coordination Chemistry and Metal Complexation of 8 Hydroxyquinoxaline 2 Carbaldehyde

Design and Synthesis of 8-Hydroxyquinoxaline-2-carbaldehyde-Derived Ligands

The synthesis of ligands derived from 8-hydroxyquinoxaline-2-carbaldehyde leverages the reactivity of its aldehyde functional group. The parent compound can be prepared by oxidizing 2-methylquinolin-8-ol with selenium dioxide. researchgate.netsigmaaldrich.comchemicalbook.com This aldehyde then serves as a versatile building block for creating more complex ligand architectures. sigmaaldrich.com

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. libretexts.orglibretexts.org Ligands are classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). libretexts.orgyoutube.com

The fundamental 8-hydroxyquinoxaline framework inherently acts as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group. scirp.orgscirp.org This forms a stable five-membered chelate ring. nih.gov

By chemically modifying the 2-carbaldehyde group, ligands with varying denticity can be engineered. While the core remains bidentate, the introduction of other coordinating groups through reactions at the aldehyde site allows for the creation of polydentate ligands. For instance, condensation with amines or hydrazines that contain additional donor atoms (like nitrogen, oxygen, or sulfur) can result in tridentate or tetradentate ligands, significantly expanding the coordination possibilities of the original scaffold. nih.govresearchgate.netnih.gov

A highly effective strategy for creating versatile chelating agents from 8-hydroxyquinoxaline-2-carbaldehyde is through Schiff base condensation. acs.org This reaction involves the condensation of the aldehyde group with a primary amine (R-NH₂) to form an imine or azomethine group (-C=N-). researchgate.net Aromatic aldehydes, like 8-hydroxyquinoxaline-2-carbaldehyde, form particularly stable Schiff bases due to effective conjugation. researchgate.net

These Schiff base derivatives are generally bidentate or polydentate ligands capable of forming very stable complexes with transition metals. researchgate.net The resulting imine nitrogen introduces an additional coordination site, transforming the parent bidentate scaffold into a tridentate (N,N,O) or even higher denticity ligand, depending on the nature of the amine used. acs.orgnih.gov For example, reacting 8-hydroxyquinoxaline-2-carbaldehyde with amines containing morpholine (B109124) or piperidine (B6355638) moieties, or with various hydrazides, yields potent multidentate ligands. nih.govacs.orgnih.gov

Complexation with Transition and Lanthanide Metal Ions

Ligands derived from 8-hydroxyquinoxaline are potent chelators for a wide range of metal ions, including those from the transition series and lanthanide series. nih.govresearchgate.netresearchgate.net The combination of a bioactive organic moiety with biologically significant metals like copper, zinc, vanadium, iron, nickel, and ruthenium has been a key strategy in developing new coordination compounds. nih.gov

The synthesis of metal complexes typically involves the reaction of the 8-hydroxyquinoxaline-derived ligand with a suitable metal salt, such as a chloride or acetate (B1210297) salt, in a solvent like methanol (B129727) or ethanol. nih.govacs.org For instance, Cu(II) and Zn(II) complexes have been synthesized by reacting Schiff base ligands with CuCl₂ or ZnCl₂. nih.govacs.org Similarly, Cu(II) acetate has been used to prepare a series of copper complexes with benzoylhydrazone ligands. nih.gov

The resulting metal complexes are characterized using a comprehensive suite of analytical and spectroscopic techniques. These methods are crucial for confirming the structure and composition of the new compounds.

Common Characterization Techniques:

Elemental Analysis: Confirms the empirical formula and metal-to-ligand ratio. acs.orgnih.govarabjchem.org

Spectroscopy (FTIR, UV-Vis, NMR, EPR): Provides information on the ligand's binding to the metal. For example, in FTIR spectroscopy, a shift in the C=N stretching frequency of a Schiff base upon complexation indicates the involvement of the imine nitrogen in coordination. scirp.orgacs.orgresearchgate.net

Mass Spectrometry: Determines the molecular weight of the complex. nih.govacs.org

Single-Crystal X-ray Diffraction: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govnih.gov

Magnetic Susceptibility and Molar Conductivity: These measurements help in determining the geometry and electrolytic nature of the complexes. researchgate.net

The reaction between 8-hydroxyquinoxaline-derived ligands and metal ions can result in complexes with various metal-to-ligand (M:L) stoichiometries. The specific ratio is influenced by factors such as the nature of the metal ion, the denticity of the ligand, and the reaction conditions.

Commonly observed stoichiometries include 1:2 and 1:1. For example, divalent metal ions like Co(II) and Ni(II) often react with bidentate 8-hydroxyquinoline (B1678124) to form complexes with a 1:2 (M:L) ratio, resulting in ML₂ type compounds. scirp.orgscirp.org Similarly, Schiff bases derived from 8-hydroxyquinoline analogues have been shown to form ML₂ complexes with Cu(II) and Zn(II). nih.govacs.org Complexes with a 1:1 stoichiometry are also prevalent, particularly with polydentate ligands or when co-ligands (like chloride or acetate) are also coordinated to the metal center. nih.govnih.gov

More complex stoichiometries have also been characterized. These include dimeric structures, such as [Ni(HL)(L)]₂, and trinuclear adducts like [Cu(L)]₃. researchgate.netnih.gov

The stoichiometry plays a crucial role in determining the coordination number and geometry of the metal center.

Octahedral Geometry: Often found in 1:2 complexes where two tridentate ligands or two bidentate ligands and two solvent molecules (e.g., water) coordinate to the metal ion. scirp.orgscirp.orgarabjchem.org

Square-Planar Geometry: Common for d⁸ metal ions like Ni(II) and Pd(II), as well as Cu(II). It can be seen in both 1:1 and 1:2 complexes. scirp.orgscirp.orgnih.govscirp.org

Square-Pyramidal Geometry: Observed for ions like Zn(II) with completely filled d-orbitals. nih.gov

Distorted Geometries: Due to factors like the Jahn-Teller effect in Cu(II) complexes, tetragonally distorted octahedral geometries are often observed. arabjchem.org

The ligands derived from 8-hydroxyquinoxaline-2-carbaldehyde exhibit remarkable coordination versatility. The binding mode depends on the specific structure of the ligand and the pH of the medium, which affects the protonation state of the phenolic and other functional groups.

The parent 8-hydroxyquinoline scaffold typically binds in a bidentate fashion via the deprotonated phenolic oxygen and the quinoline nitrogen. rroij.com For the more complex Schiff base derivatives, the coordination possibilities expand significantly. A Schiff base derived from a hydrazide, for example, can act as a monoanionic tridentate ligand, binding to a metal ion through the quinoline nitrogen, the imine nitrogen, and the phenolic oxygen. nih.gov